molecular formula C11H16BrNO B13283012 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol CAS No. 1341098-73-4

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol

Cat. No.: B13283012
CAS No.: 1341098-73-4
M. Wt: 258.15 g/mol
InChI Key: BRFUPPPZRKBTMF-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is an organic compound that features a bromophenyl group attached to a butanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-bromobenzylamine with 2-butanone under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the carbonyl carbon of the ketone, followed by reduction to yield the desired alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-{[(3-Bromophenyl)methyl]amino}butan-2-one or 4-{[(3-Bromophenyl)methyl]amino}butanoic acid.

    Reduction: 4-{[(Phenyl)methyl]amino}butan-2-ol.

    Substitution: 4-{[(3-Iodophenyl)methyl]amino}butan-2-ol.

Scientific Research Applications

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity through halogen bonding, while the butanol moiety can participate in hydrogen bonding with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a bromophenyl group and a butanol backbone, which provides distinct steric and electronic properties. These features make it a valuable building block for the synthesis of complex molecules and potential drug candidates .

Properties

CAS No.

1341098-73-4

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-[(3-bromophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H16BrNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3

InChI Key

BRFUPPPZRKBTMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CC=C1)Br)O

Origin of Product

United States

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